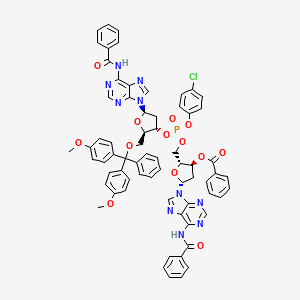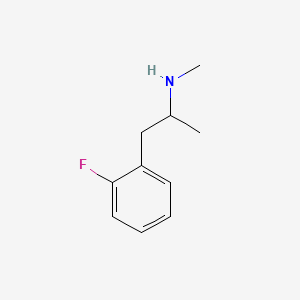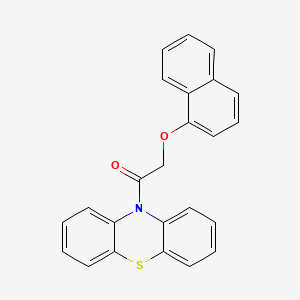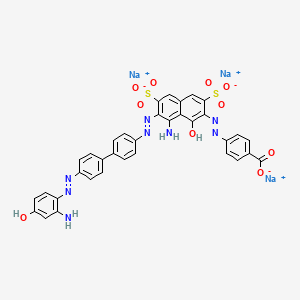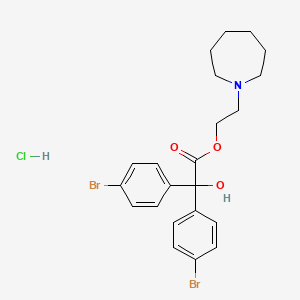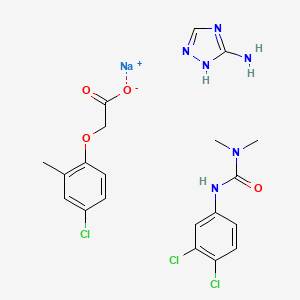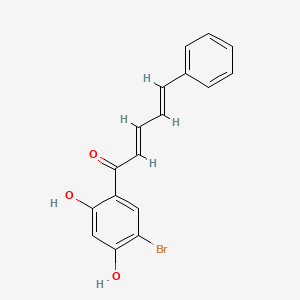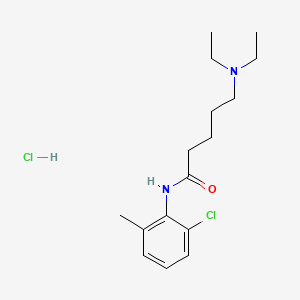![molecular formula C33H42F8N2O4 B12720028 2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide CAS No. 72494-14-5](/img/structure/B12720028.png)
2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is a complex organic compound with a unique structure that combines phenoxy, hydroxy, and perfluorovaleryl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves multiple steps, starting with the preparation of the phenoxy and hydroxy intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone or aldehyde, while reduction of the perfluorovaleryl group may result in the formation of a hydrocarbon.
科学研究应用
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
相似化合物的比较
Similar Compounds
2-(2,4-Di-tert-pentylphenoxy)acetic acid: This compound shares the phenoxy and tert-pentyl groups but lacks the hydroxy and perfluorovaleryl groups.
4-(2,4-Di-tert-pentylphenoxy)butyric acid: Similar in structure but with a butyric acid group instead of the hexananilide group.
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
72494-14-5 |
|---|---|
分子式 |
C33H42F8N2O4 |
分子量 |
682.7 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-hydroxy-4-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)phenyl]hexanamide |
InChI |
InChI=1S/C33H42F8N2O4/c1-8-11-12-25(47-24-16-13-19(29(4,5)9-2)17-21(24)30(6,7)10-3)26(45)42-20-14-15-22(23(44)18-20)43-28(46)32(38,39)33(40,41)31(36,37)27(34)35/h13-18,25,27,44H,8-12H2,1-7H3,(H,42,45)(H,43,46) |
InChI 键 |
YQTBVQGDWOBHRU-UHFFFAOYSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
规范 SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


